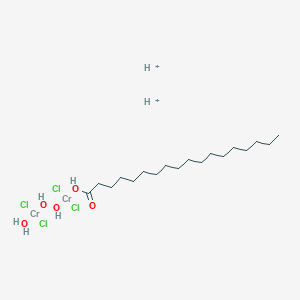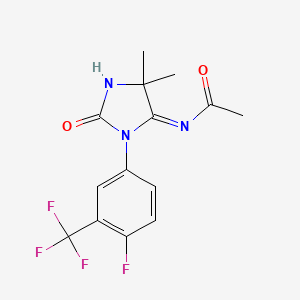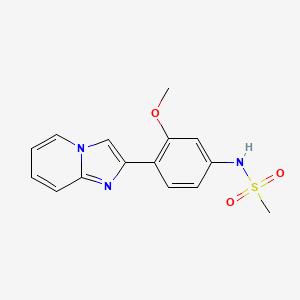
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride is an organic compound with the molecular formula C18H28ClN3O2. It is a derivative of phthalimide, which is a common building block in organic synthesis. This compound is known for its solubility in water and its applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride typically involves the following steps:
Formation of Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with ammonia to form phthalimide.
Substitution Reaction: The phthalimide is then reacted with butylamine to introduce the butylamino group.
Alkylation: The resulting compound undergoes alkylation with 2-(diethylamino)ethyl chloride to introduce the diethylaminoethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rates.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
化学反应分析
Types of Reactions
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride can be compared with other similar compounds, such as:
Phthalimide Derivatives: Compounds with different substituents on the phthalimide ring.
Aminoethyl Derivatives: Compounds with variations in the aminoethyl group.
Hydrochloride Salts: Compounds with different cations or anions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
| 81994-68-5 | |
分子式 |
C18H28ClN3O2 |
分子量 |
353.9 g/mol |
IUPAC 名称 |
5-(butylamino)-2-[2-(diethylamino)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H27N3O2.ClH/c1-4-7-10-19-14-8-9-15-16(13-14)18(23)21(17(15)22)12-11-20(5-2)6-3;/h8-9,13,19H,4-7,10-12H2,1-3H3;1H |
InChI 键 |
GISGYIAQWKUMHL-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)CCN(CC)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





